[7-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid

Lipophilicity Drug-likeness Solubility optimization

[7-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid is a triazolo[1,5-a]pyrimidine derivative bearing a 1-methyl-1H-pyrazol-4-yl substituent at position 7 and an acetic acid moiety at position This scaffold is recognized as a privileged structure for multikinase inhibition. Its computed physicochemical properties are cataloged in PubChem, including molecular weight (258.24 g/mol), XLogP (-0.4), and hydrogen bond acceptor count.

Molecular Formula C11H10N6O2
Molecular Weight 258.241
CAS No. 1174874-76-0
Cat. No. B2369165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[7-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid
CAS1174874-76-0
Molecular FormulaC11H10N6O2
Molecular Weight258.241
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC=NC3=NC(=NN23)CC(=O)O
InChIInChI=1S/C11H10N6O2/c1-16-6-7(5-13-16)8-2-3-12-11-14-9(4-10(18)19)15-17(8)11/h2-3,5-6H,4H2,1H3,(H,18,19)
InChIKeyFVCVBEWZJLKWDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid (CAS 1174874-76-0): A Procurement-Focused Physicochemical and Class-Activity Baseline


[7-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid is a triazolo[1,5-a]pyrimidine derivative bearing a 1-methyl-1H-pyrazol-4-yl substituent at position 7 and an acetic acid moiety at position 2. This scaffold is recognized as a privileged structure for multikinase inhibition [1]. Its computed physicochemical properties are cataloged in PubChem, including molecular weight (258.24 g/mol), XLogP (-0.4), and hydrogen bond acceptor count (6) [2].

Why 7-Substituted [1,2,4]Triazolo[1,5-a]pyrimidin-2-yl]acetic Acids Cannot Be Interchanged: Physicochemical Divergence Among Close Analogs


Even conservative structural modifications at the 7-position of the [1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid core produce significant shifts in lipophilicity, hydrogen-bonding capacity, molecular weight, and conformational flexibility [1]. These parameters govern critical developability properties—including aqueous solubility, passive permeability, and metabolic stability—and also modulate kinase selectivity profiles. The quantitative evidence below demonstrates that substituting the 1-methyl-1H-pyrazol-4-yl group with other commonly available 7-substituents results in measurable physicochemical divergence, making blind interchange without re-optimization scientifically unsound.

Quantitative Differentiation Evidence for 7-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid Versus Closest Analogs


Lower Computed Lipophilicity (XLogP) Relative to 1,5-Dimethylpyrazol-4-yl Analog

The target compound exhibits an XLogP of -0.4, whereas the 1,5-dimethyl-1H-pyrazol-4-yl analog (CAS 1174835-55-2) exhibits an XLogP of 0.0 [1]. This 0.4 log-unit difference indicates that the target compound is measurably less lipophilic, which may translate to improved aqueous solubility and reduced non-specific protein binding, though direct solubility measurements are not yet available.

Lipophilicity Drug-likeness Solubility optimization

Reduced Hydrogen-Bond Acceptor Count Versus 7-Trifluoromethyl Analog

The target compound possesses 6 hydrogen-bond acceptors (HBA), whereas the 7-trifluoromethyl analog (CAS 1160245-89-5) contains 8 HBA due to the three fluorine atoms [1]. The lower HBA count of the target reduces the capacity for promiscuous hydrogen bonding with off-target proteins, a recognized contributor to kinase inhibitor selectivity.

Hydrogen bonding Off-target pharmacology Selectivity design

Lower Molecular Weight and Reduced Rotatable Bond Count Versus 7-(4-Fluorophenyl) Analog

The target compound has a molecular weight of 258.24 g/mol and 3 rotatable bonds, compared to the 7-(4-fluorophenyl) analog (CAS 1160245-79-3) with 272.23 g/mol and 4 rotatable bonds [1]. The ΔMW of -14.0 Da and ΔRotB of -1 bond render the target more compliant with lead-likeness criteria (Rule-of-Three), potentially improving permeability and pharmacokinetic profile.

Molecular weight Conformational flexibility Lead-likeness

Equivalent Lipophilicity but Enhanced Functionality Compared to Unsubstituted Core

The target compound shares an identical XLogP of -0.4 with the unsubstituted 2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid (CAS 716362-08-2), yet introduces a synthetically valuable 1-methyl-1H-pyrazol-4-yl vector for structure-activity relationship (SAR) exploration [1]. The pyrazole ring provides an additional hydrogen-bond acceptor (HBA count 6 vs. 5 for unsubstituted core) and a π-stacking surface absent in the bare scaffold.

Structural elaboration Kinase hinge binding Vector diversification

Class-Level Multikinase Inhibitory Potential of the Triazolo[1,5-a]pyrimidine Scaffold

Although direct biological data for this specific compound are not publicly available, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been demonstrated to inhibit multiple kinases, including TrkA, CDK2, VEGFR2, and EGFR, with GI50 values in the low micromolar range (e.g., 3.51 µM for optimized derivatives) [1]. The 1-methyl-1H-pyrazol-4-yl substituent may contribute to kinase hinge binding through its imidazole-like nitrogen, a hypothesis supported by structural analogy to known kinase inhibitors.

Kinase inhibition Antiproliferative Chemical biology tool

Commercially Available Purity Grades and Specification Transparency

Leading suppliers offer this compound at ≥95% purity (HPLC) in quantities from 1 g to bulk, with an ISO-certified supply chain and full analytical documentation (NMR, HPLC, MS) . The 1,3-dimethyl analog (CAS 1174878-01-3) is less commonly stocked in equivalent purity grades. This documented purity facilitates reproducible biological testing without additional in-house purification.

Chemical procurement Quality assurance Reproducible synthesis

Recommended Procurement Scenarios for 7-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid Based on Physicochemical and Class Evidence


Kinase-Focused Fragment Elaboration Libraries

The combination of moderate lipophilicity (XLogP -0.4) and a hydrogen-bond-capable pyrazole substituent makes this compound an ideal core for fragment-based drug discovery (FBDD) libraries targeting the ATP-binding site of kinases [1]. Its physicochemical profile is congruent with fragment-like properties, while the carboxylic acid handle allows rapid amide coupling to generate diverse lead-like arrays.

Selective CDK2/TrkA Inhibitor Optimization

Given the established multikinase activity of triazolo[1,5-a]pyrimidines against CDK2 and TrkA, this compound can serve as a starting point for structure-guided optimization toward selective CDK2 or TrkA inhibitors [1]. The 1-methylpyrazol-4-yl group can be systematically varied to probe selectivity determinants while maintaining synthetic tractability.

Solubility-Driven Lead Series for CNS or Orally Bioavailable Kinase Inhibitors

Its low XLogP (-0.4) and moderate molecular weight (258.24 g/mol) suggest favorable aqueous solubility and potential for blood-brain barrier penetration, making it a candidate for CNS kinase programs or oral oncology agents where solubility is a limiting factor [1]. The acetic acid moiety also provides a salt-formation opportunity for further solubility enhancement.

Chemical Biology Tool Compound Synthesis

The presence of a free carboxylic acid permits facile conjugation to biotin, fluorophores, or solid supports for affinity chromatography and pull-down experiments, enabling target identification studies for the triazolopyrimidine chemotype [1]. This makes the compound valuable beyond drug discovery, extending into chemical proteomics and mechanistic target deconvolution.

Quote Request

Request a Quote for [7-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.